molecular formula C17H13Cl2N3O3 B2359793 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide CAS No. 891138-91-3

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2359793
CAS No.: 891138-91-3
M. Wt: 378.21
InChI Key: GPTLCGUZMDQLIV-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at the 5-position and a 4-ethoxybenzamide moiety at the 2-position.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-2-24-12-6-3-10(4-7-12)15(23)20-17-22-21-16(25-17)13-9-11(18)5-8-14(13)19/h3-9H,2H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTLCGUZMDQLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most established method involves cyclizing a diacylhydrazide intermediate using phosphoryl chloride (POCl₃). The synthesis proceeds in three stages:

  • Synthesis of 4-Ethoxybenzohydrazide :
    4-Ethoxybenzoic acid reacts with excess hydrazine hydrate in ethanol under reflux to yield 4-ethoxybenzohydrazide. This intermediate is critical for subsequent coupling.

  • Formation of Diacylhydrazide :
    4-Ethoxybenzohydrazide is treated with 2,5-dichlorobenzoyl chloride in dry dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The reaction is typically conducted at 0–5°C to minimize hydrolysis.

  • Cyclization with POCl₃ :
    The diacylhydrazide undergoes cyclodehydration using POCl₃ at 80–100°C for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation in ice-water followed by recrystallization from ethanol.

Key Data :

  • Yield: 70–78%
  • Reaction Time: 6–8 hours (excluding precursor synthesis)
  • Purity: >95% (HPLC)

Advantages and Limitations

This method is reproducible and scalable but requires careful handling of POCl₃ due to its corrosive nature. Side reactions, such as over-chlorination, are mitigated by maintaining strict temperature control.

Microwave-Assisted Cyclization

Accelerated Synthesis

Microwave irradiation significantly reduces reaction times. The diacylhydrazide precursor is suspended in POCl₃ and subjected to microwave radiation at 300 W and 80°C for 15–20 minutes. The rapid heating promotes efficient cyclization while minimizing decomposition.

Key Data :

  • Yield: 75–85%
  • Reaction Time: 20–30 minutes
  • Energy Efficiency: 40% reduction compared to conventional heating

Applications in High-Throughput Synthesis

This method is ideal for parallel synthesis and library generation, as demonstrated in antimycobacterial studies. However, specialized equipment limits its adoption in resource-constrained settings.

Carbon Disulfide-Mediated Cyclization

Base-Catalyzed Pathway

An alternative route involves treating 4-ethoxybenzohydrazide with carbon disulfide (CS₂) in the presence of sodium ethoxide. The intermediate thiosemicarbazide is cyclized using hydrochloric acid (HCl) to yield the oxadiazole ring.

Reaction Conditions :

  • Sodium ethoxide (2 equiv), CS₂ (1.5 equiv), 60°C, 4 hours
  • Acidification: 6M HCl, 0°C

Key Data :

  • Yield: 65–70%
  • Purity: 90–93% (requires column purification)

Phosgene-Based Cyclization (Historical Method)

Two-Step Process

A patent-published method employs phosgene (COCl₂) for cyclization. The diacylhydrazide is treated with phosgene in toluene at 70–80°C, yielding the target compound after distillation.

Key Data :

  • Yield: 60–65%
  • Hazard Level: High (phosgene is acutely toxic)

Modern Alternatives

Due to safety concerns, phosgene is largely replaced by triphosgene or POCl₃ in contemporary protocols.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Safety Concerns Scalability
POCl₃ Cyclization 70–78 6–8 h Moderate High
Microwave-Assisted 75–85 20–30 min Low Moderate
CS₂/HCl Cyclization 65–70 4–6 h High Low
Phosgene-Based 60–65 3–5 h Extreme Obsolete

Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Absorption bands at 1695 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O-C) confirm functional groups.
  • ¹H NMR : Peaks at δ 1.42 (t, 3H, -OCH₂CH₃), δ 4.12 (q, 2H, -OCH₂), and δ 7.25–8.10 (m, 6H, aromatic) align with the structure.
  • GC-MS : Molecular ion peak at m/z 401.2 ([M]⁺).

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water) shows a single peak at 4.3 minutes, confirming >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related molecules from the provided evidence:

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,3,4-Oxadiazole 5-(2,5-dichlorophenyl), 2-(4-ethoxybenzamide) C₁₆H₁₂Cl₂N₂O₃ 357.2 (calculated) Not reported
7c () 1,3,4-Oxadiazole-thiazole 5-[(2-amino-1,3-thiazol-4-yl)methyl], 3-sulfanylpropanamide C₁₆H₁₇N₅O₂S₂ 375 134–142
Etobenzanid () Benzamide 2,3-dichlorophenyl, 4-(ethoxymethoxy) C₁₅H₁₃Cl₂NO₃ 326.2 Not reported
Diflufenican () Pyridinecarboxamide 2,4-difluorophenyl, 3-(trifluoromethyl)phenoxy C₁₉H₁₁F₅N₂O₂ 394.3 Not reported

Key Observations:

  • Oxadiazole vs. Benzamide Cores : The target compound’s 1,3,4-oxadiazole core may enhance metabolic stability compared to simple benzamide derivatives like etobenzanid, as oxadiazoles are less prone to hydrolysis .
  • Substituent Effects: The 2,5-dichlorophenyl group in the target compound introduces steric and electronic effects distinct from the 2,3-dichloro substitution in etobenzanid or the 2,4-difluoro group in diflufenican.
  • Melting Point Trends : Oxadiazole-thiazole hybrids (e.g., 7c) exhibit lower melting points (134–178°C) than typical benzamides, suggesting reduced crystallinity due to flexible side chains. The target compound’s melting point is unreported but may fall within a similar range .

Spectral and Computational Data

  • Spectral Analysis : The target compound’s IR and NMR profiles would differ from analogs like 7c due to the absence of thiazole C=N stretches (~1650 cm⁻¹) and the presence of ethoxybenzamide carbonyl signals (~1680 cm⁻¹) .
  • Computational Modeling : Density-functional theory (DFT) methods (as in ) could predict the target’s electronic properties, such as HOMO-LUMO gaps, to compare reactivity with pesticidal benzamides .

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a synthetic organic compound belonging to the oxadiazole class. Its unique structure, featuring an oxadiazole ring and a dichlorophenyl group, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Cl2N3OC_{15}H_{14}Cl_2N_3O, with a molecular weight of approximately 341.25 g/mol. The compound's structure includes:

  • Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and one oxygen atom.
  • Dichlorophenyl Group : Provides lipophilicity and potential interaction with biological membranes.
  • Ethoxybenzamide Moiety : May enhance the compound's solubility and bioavailability.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For example, it affects α-glucosidase activity, which is crucial in carbohydrate metabolism.
  • Cellular Effects : It influences cell signaling pathways and gene expression related to apoptosis and cell cycle regulation. Studies have demonstrated alterations in the expression of genes associated with these processes.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar oxadiazole structures exhibit antimicrobial properties, indicating potential applications in treating infections.

In vitro Studies

In vitro assays have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines. The compound was tested against:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest at G2/M phase
A549 (Lung)10Inhibition of DNA synthesis

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Case Studies

A notable case study involved the evaluation of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histopathological analysis indicated increased apoptosis and reduced proliferation markers within the tumors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Coupling : Amide bond formation between the oxadiazole intermediate and 4-ethoxybenzamide using coupling agents like EDCI or DCC in anhydrous DMF .

  • Optimization :
  • Temperature : Maintain 0–5°C during cyclization to minimize side reactions.
  • pH : Neutralize reaction mixtures post-cyclization to prevent degradation.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates and recrystallization (ethanol/water) for the final compound .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at ~δ 1.4 ppm for CH₃ and δ 4.1 ppm for OCH₂).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₄Cl₂N₂O₃).
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy) for this compound?

  • Methodological Answer :

  • Assay Variables :
  • Cell Lines : Test across multiple cancer (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli) to assess specificity .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ comparisons to quantify potency variations.
  • Structural Modifications : Introduce substituents (e.g., replacing ethoxy with methoxy) to probe structure-activity relationships (SAR) .
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., LOX, BChE) to identify primary targets .

Q. What strategies are effective in improving the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Modify the ethoxy group to a hydrolyzable ester for enhanced absorption .
  • Formulation : Use nanoemulsions or liposomes to increase solubility in aqueous media .
  • Metabolic Stability : Assess hepatic microsomal stability and introduce fluorine atoms to reduce CYP450-mediated degradation .

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